
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This particular compound is characterized by the presence of two chloromethyl groups and a methoxy group attached to the dioxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane typically involves the reaction of formaldehyde with a suitable diol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The chloromethyl groups are introduced by the reaction of the dioxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The reaction conditions are optimized to maximize the yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Major Products
Nucleophilic Substitution: Yields substituted dioxanes with various functional groups.
Oxidation: Produces formyl-substituted dioxanes.
Reduction: Results in the formation of diols.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the preparation of biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, which can react with nucleophiles to form covalent bonds. This reactivity is exploited in various applications, such as cross-linking and drug delivery, where the compound forms stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Bis(bromomethyl)-2-methoxy-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-phenyl-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
Uniqueness
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and properties. The methoxy group enhances the compound’s solubility in organic solvents, while the chloromethyl groups provide sites for nucleophilic substitution reactions. This combination of features makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
578738-03-1 |
|---|---|
Molekularformel |
C7H12Cl2O3 |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
5,5-bis(chloromethyl)-2-methoxy-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O3/c1-10-6-11-4-7(2-8,3-9)5-12-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
FQBLRWNKSYLXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1OCC(CO1)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


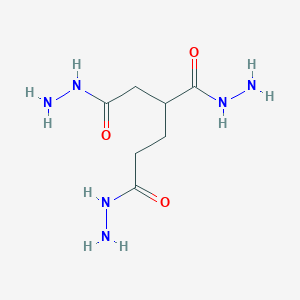
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
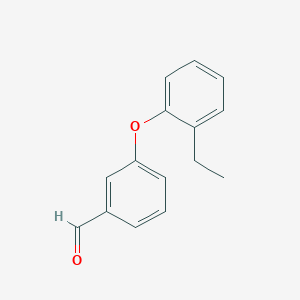
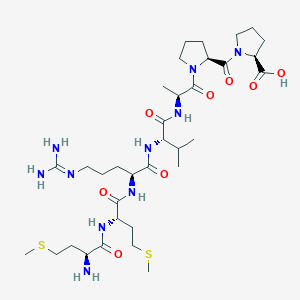

![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
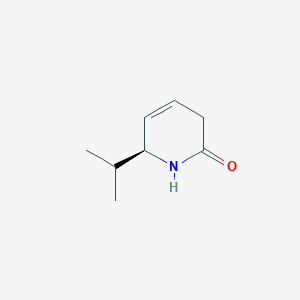
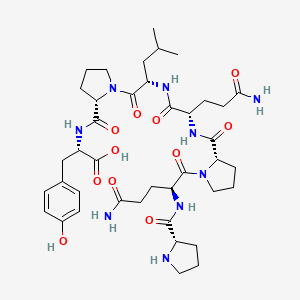
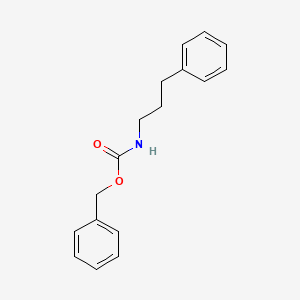
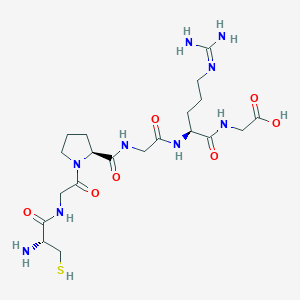
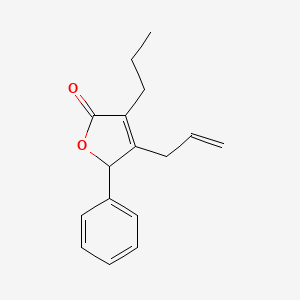
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)

